1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine

Cannabinoid CB1 receptor Sulfonylpiperazine Cycloheptyl analog

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine (CAS 1041927-73-4 as the oxalate salt; free base reported under multiple identifiers) is a substituted piperazine featuring a cycloheptyl group at N1 and a 2-nitrophenylsulfonyl group at N4. It belongs to the broad chemical class of sulfonylpiperazine hybrids, a scaffold that has attracted attention for its synthetic versatility, metabolic stability, and ability to engage diverse biological targets.

Molecular Formula C17H25N3O4S
Molecular Weight 367.5 g/mol
Cat. No. B10877897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC17H25N3O4S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H25N3O4S/c21-20(22)16-9-5-6-10-17(16)25(23,24)19-13-11-18(12-14-19)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2
InChIKeyWGDVRUYLGHFKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Baseline Identity and Procurement Context


1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine (CAS 1041927-73-4 as the oxalate salt; free base reported under multiple identifiers) is a substituted piperazine featuring a cycloheptyl group at N1 and a 2-nitrophenylsulfonyl group at N4. It belongs to the broad chemical class of sulfonylpiperazine hybrids, a scaffold that has attracted attention for its synthetic versatility, metabolic stability, and ability to engage diverse biological targets [1]. The compound is listed as an exemplar within the patent class of sulfonylated piperazines claimed as Cannabinoid-1 (CB1) receptor modulators [2]. Although the sulfonylpiperazine chemotype has been explored across multiple therapeutic areas including CNS disorders, inflammation, and metabolic disease, publicly available quantitative pharmacological data for this specific compound remain extremely sparse. This evidence guide therefore focuses on the limited verifiable differentiation that exists and explicitly highlights the evidential gaps that should inform procurement decisions.

Why Generic Substitution of 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine Is Unsupported


Sulfonylpiperazine derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor modifications—ring size of the N-alkyl substituent, position of the nitro group, or sulfonyl vs. carbonyl linker—can invert selectivity profiles or abolish target engagement entirely [1]. Within the CB1 antagonist patent series, cycloheptyl-substituted analogs are enumerated as a distinct structural sub-class, but no head-to-head pharmacological data are publicly disclosed that would allow direct potency or selectivity comparisons against the cyclohexyl, cyclopentyl, or norbornyl analogs [2]. The 2-nitrophenylsulfonyl pharmacophore introduces both electronic (electron-withdrawing nitro) and steric features that differentiate it from the 4-nitro, unsubstituted phenylsulfonyl, or heteroarylsulfonyl variants. In the absence of published comparative binding, functional, ADME, or in vivo data, any assumption of functional equivalence between cycloheptyl and other cycloalkyl homologs is scientifically unjustified. Researchers requiring this specific compound—for example, to replicate a patented combination or to complete a proprietary SAR series—must therefore verify identity and purity rather than relying on interchangeable catalog analogs.

Quantitative Evidence Assessment for 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine


CB1 Receptor Modulator Class Membership: Structural Enumeration Without Pharmacological Quantitation

The compound falls within the generic Markush structure of sulfonylated piperazines claimed as CB1 receptor antagonists or inverse agonists (Formula I), wherein the cycloheptyl group is among the permitted N1 substituents and the 2-nitrophenylsulfonyl group is among the permitted N4 substituents [1]. However, this compound is not individually exemplified with biological data; no IC50, Ki, or EC50 value is reported. The closest comparator with publicly accessible data within the same patent family is the 4-chloro analog (Example 1), which showed functional CB1 antagonism in a cAMP assay with an IC50 of approximately 2.8 nM [2]. No direct quantitative comparison between the cycloheptyl-2-nitro and the 4-chloro analog can be made.

Cannabinoid CB1 receptor Sulfonylpiperazine Cycloheptyl analog

Nitro Group Positional Differentiation: 2-Nitro vs. 4-Nitro in Sulfonylpiperazine SAR

In arylpiperazine and arylsulfonylpiperazine series, the position of the nitro substituent on the phenyl ring significantly modulates both electronic properties and receptor interactions. The 2-nitro group introduces an ortho electron-withdrawing effect that can participate in intramolecular hydrogen bonding and alter the conformational preference of the sulfonyl linker relative to the 4-nitro isomer [1]. While no direct comparative data exist for the cycloheptyl-piperazine scaffold, class-level evidence from related sulfonylpiperazine series indicates that 2-nitro vs. 4-nitro substitution can shift binding selectivity between serotonin receptor subtypes (5-HT2A vs. 5-HT2C) and dopamine receptor subtypes [2]. The 1-(bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine analog is listed by vendors but likewise lacks published quantitative comparator data.

Nitro positional isomer Sulfonylpiperazine SAR Electronic effect

Cycloheptyl Ring Size Differentiation vs. Cyclohexyl Analogs: Hydrophobic and Steric Effects

The seven-membered cycloheptyl ring provides greater hydrophobic surface area (calculated ClogP increment of approximately +0.5 relative to cyclohexyl) and increased conformational flexibility compared to the six-membered cyclohexyl ring [1]. In sulfonylpiperazine CB1 antagonist patents, cycloheptyl is explicitly enumerated as a preferred C3–C12 cycloalkyl substituent alongside cyclohexyl and cyclopentyl [2]. Class-level SAR from related piperazine series suggests that larger cycloalkyl groups can enhance binding affinity for hydrophobic receptor pockets but may reduce ligand efficiency due to increased molecular weight; however, no matched-pair data exist to quantify the cycloheptyl vs. cyclohexyl effect for the 2-nitrophenylsulfonyl scaffold.

Cycloalkyl ring size Hydrophobicity Steric bulk

Procurement-Driven Application Scenarios for 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine


CB1 Receptor Antagonist SAR Expansion

A medicinal chemistry team exploring the sulfonylated piperazine CB1 antagonist space requires the cycloheptyl-2-nitrophenylsulfonyl combination to complete a systematic SAR matrix scanning cycloalkyl ring size (C5, C6, C7) and nitro substitution pattern. While no biological data are yet available for this specific compound, its inclusion is essential to avoid a gap in the SAR table. The compound should be procured with ≥95% purity and accompanied by LCMS and 1H NMR characterization to confirm regioisomeric identity, given the synthetic accessibility of both 2-nitro and 4-nitro isomers [1][2].

Patent Replication and Freedom-to-Operate Validation

An IP team or contract research organization needs to prepare the compound as a reference example falling within the generic claims of US20090247499A1 [1]. The compound's structure maps to the intersection of cycloheptyl at R1 and 2-nitrophenylsulfonyl at the N4 position of the piperazine core. Procuring and characterizing a physical sample enables confirmation of synthetic accessibility, analytical benchmarking, and potential use as a tool compound for validating patent scope—independent of any biological potency data [2].

Physicochemical Property Benchmarking of 2-Nitrophenylsulfonyl Piperazines

A pre-formulation or computational chemistry group conducting a property landscape analysis of nitrophenylsulfonyl piperazines needs experimental logD, solubility, and stability data for the cycloheptyl variant. The compound serves as the high-lipophilicity anchor point (estimated ClogP ~3.8) in a series spanning cycloalkyl substituents, enabling correlation of computed vs. measured properties [1]. Procurement should specify the oxalate salt form if improved solid-state stability is required for storage and handling.

Quote Request

Request a Quote for 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.